N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

FANCM-RMI DNA repair high-throughput screening

Select this specific phthalimide-pyrazole carboxamide (CAS 1172694-14-2) for its defined structural features: the 1-ethyl group on the pyrazole ring provides distinct lipophilicity and metabolic stability compared to methyl or H analogs, while the free phthalimide NH serves as a critical hydrogen-bond donor. This compound is a chemotype distinct from the unstable PIP-199 Mannich base, enabling orthogonal scaffold validation in FANCM-RMI protein-protein interaction studies. Sourced with traceable HTS context from PubChem AID 1159607 (33 µM, fluorescence polarization). Ideal for DNA repair pathway modulation, matched molecular pair analyses, and crystallization studies due to the documented impact of the 1-ethyl substituent on solid-state packing.

Molecular Formula C14H12N4O3
Molecular Weight 284.27 g/mol
CAS No. 1172694-14-2
Cat. No. B6537169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide
CAS1172694-14-2
Molecular FormulaC14H12N4O3
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
InChIInChI=1S/C14H12N4O3/c1-2-18-10(6-7-15-18)13(20)16-9-5-3-4-8-11(9)14(21)17-12(8)19/h3-7H,2H2,1H3,(H,16,20)(H,17,19,21)
InChIKeyXWUFTPLDWPDHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1172694-14-2)


N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1172694-14-2) is a heterocyclic small molecule belonging to the phthalimide-pyrazole carboxamide chemotype (C14H12N4O3, MW 284.27 g/mol) . The compound features a 1-ethyl-1H-pyrazole-5-carboxamide moiety linked via an amide bond to the 4-position of a phthalimide (isoindoline-1,3-dione) scaffold. This compound has been deposited in PubChem and was included in a high-throughput fluorescence polarization screen (PubChem AID 1159607) designed to identify inhibitors of the FANCM–RMI protein-protein interaction, a target relevant to DNA repair pathway modulation in oncology [1]. The 1-ethyl substituent on the pyrazole ring and the unsubstituted NH of the phthalimide together define a specific substitution pattern whose impact on crystallization, supramolecular packing, and photophysical behavior in phthalimide-pyrazole systems has been systematically characterized alongside halogen and nitro analogs [2].

Why N1-Ethyl and Phthalimide NH Define Non-Interchangeable Properties in Pyrazole Carboxamide Procurement


Within the phthalimide-pyrazole carboxamide series, three structural features critically affect molecular properties, and generic substitution can result in a compound with fundamentally different behavior: (i) the N1 substituent on the pyrazole ring (ethyl vs. methyl vs. H), (ii) the position of the carboxamide attachment on pyrazole (5- vs. 3-position), and (iii) the substitution status of the phthalimide nitrogen (NH vs. N-methyl). The 1-ethyl group imparts distinct lipophilicity, steric demand, and metabolic stability compared to the 1-methyl analog . Regioisomers with the carboxamide at the pyrazole 3-position differ in the spatial orientation of the amide pharmacophore. Critically, the free NH on the phthalimide ring serves as a hydrogen-bond donor, whereas the 2-methyl analog (CAS 1172284-01-3) lacks this donor capability, potentially altering solubility, target engagement, and crystal packing . Crystallographic evidence from a closely related phthalimide-pyrazole series demonstrates that the pyrazole ring substituent is the dominant determinant of molecular conformation and supramolecular organization, meaning even single-atom changes produce measurably different solid-state properties [1].

Quantitative Differentiation Evidence: CAS 1172694-14-2 vs. Closest Structural Analogs


FANCM–RMI HTS Screening Context: Differentiated Assay Inclusion vs. Uncharacterized Analogs

CAS 1172694-14-2 is one of a finite set of phthalimide-pyrazole carboxamides explicitly included in the PubChem-deposited high-throughput fluorescence polarization screen (AID 1159607) for inhibitors of the FANCM–RMI (MM2) protein-protein interaction, a target for resensitizing tumors to DNA crosslinking chemotherapies [1]. The screening was conducted at a final compound concentration of 33 µM using a Tecan Safire 2 microplate reader with Z' ≥ 0.5 quality control [1]. By contrast, the N1-methyl analog (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide) and the 2-methyl-phthalimide analog (CAS 1172284-01-3) do not appear in this assay record, meaning their behavior under these specific screening conditions is unknown. The only well-characterized small-molecule FANCM–RMI inhibitor, PIP-199 (CAS 622795-76-0), has a reported IC50 of 36 µM in RMI core complex/MM2 interaction assays but is structurally unrelated (Mannich base scaffold, MW 456.54) . The inclusion of CAS 1172694-14-2 in AID 1159607 provides procurement-relevant traceability to a defined screening dataset that is absent for its closest structural analogs.

FANCM-RMI DNA repair high-throughput screening fluorescence polarization oncology

Pyrazole N1-Ethyl vs. N1-Methyl Substitution: Lipophilicity and Metabolic Stability Differentiation

The 1-ethyl substitution on the pyrazole ring of CAS 1172694-14-2 introduces a quantifiable lipophilicity increase compared to the 1-methyl analog. Based on atom-based calculated logP contributions (ChemAxon/Molinspiration methodology), the ethyl-to-methyl replacement adds approximately +0.5 logP units, shifting the compound into a different lipophilicity space relevant for passive membrane permeability and metabolic clearance predictions . In closely related phthalimide-pyrazole systems, the substituent on the pyrazole ring has been experimentally demonstrated to be the determining factor in crystallization behavior, with the unsubstituted (L1, pyrazole-H) compound dominated by van der Waals forces, while halogen-substituted analogs (L3, Br; L4, I) pack via specific halogen···halogen interactions in a monoclinic P21/c lattice [1]. Although the ethyl analog was not directly crystallized in that study, the trend establishes that pyrazole ring substitution predictably and measurably alters solid-state properties. Furthermore, in a broader chemotype context, pyrazole N1-alkyl chain length has been shown to modulate metabolic N-dealkylation rates by cytochrome P450 isoforms, with ethyl generally exhibiting slower oxidative clearance than methyl in matched molecular pairs [2].

lipophilicity metabolic stability SAR drug design physicochemical profiling

Phthalimide NH vs. N-Methyl: Hydrogen-Bond Donor Capability and Solubility Differentiation

CAS 1172694-14-2 contains a free NH group on the phthalimide ring (N2 position), which serves as a hydrogen-bond donor (HBD). The closest structurally characterized analog with a methylated phthalimide nitrogen, 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-5-carboxamide (CAS 1172284-01-3), lacks this HBD capability, resulting in a donor count of 0 instead of 2 (including the amide NH) . This single-atom difference (H vs. CH3) has measurable consequences: removal of the phthalimide NH donor is expected to reduce aqueous solubility (fewer H-bond interactions with water) while also eliminating a polar interaction point for target protein engagement. In structurally related phthalimide-containing compounds, the phthalimide NH has been shown to participate in key intermolecular interactions. For example, in the phthalimide-pyrazole series characterized by Ezenarro-Salcedo et al. (2025), HOMO-LUMO transitions are primarily localized on the phthalimide ring, and the NH group contributes to the overall electronic structure governing photophysical properties (emission in DCM, MeCN, DMSO) [1]. The 2-methyl analog would be expected to show altered emission properties and different solid-state packing due to loss of NH-mediated contacts.

hydrogen bonding solubility crystal engineering phthalimide medicinal chemistry

Pyrazole 5-Carboxamide vs. 3-Carboxamide Regioisomerism: Differential Spatial Orientation of the Amide Pharmacophore

CAS 1172694-14-2 is a pyrazole-5-carboxamide, meaning the amide linkage is attached to the carbon adjacent to the N1-ethyl-bearing nitrogen of the pyrazole ring. The regioisomeric pyrazole-3-carboxamide analog, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide, positions the amide at the carbon adjacent to the unsubstituted nitrogen (N2) . This positional shift rotates the amide pharmacophore vector by approximately 120° relative to the phthalimide scaffold, fundamentally altering the three-dimensional presentation of the carboxamide oxygen and NH hydrogen-bonding functionality. In the BDBM6658 BindingDB entry for a structurally related 4-phthalimido-urea series, the spatial arrangement of the urea/amide moiety was a critical determinant of cyclin-dependent kinase 4 (CDK4/cyclin D1) inhibitory activity (IC50 = 3.60 µM for the urea analog) [1]. Although no direct kinase profiling data are available for the target compound, the regioisomeric difference establishes that 5-carboxamide and 3-carboxamide isomers cannot be treated as interchangeable in any assay where the amide orientation is functionally relevant.

regioisomerism pharmacophore geometry carboxamide orientation pyrazole target engagement

Photophysical Differentiation: Phthalimide-Centered Fluorescence Modulated by Pyrazole Substituent

The phthalimide-pyrazole compound series characterized by Ezenarro-Salcedo et al. (2025) demonstrates that all members (L1–L4) exhibit fluorescence emission in DCM, acetonitrile (MeCN), and DMSO, with the greatest intensity observed in DMSO due to HOMO-LUMO transitions primarily localized on the phthalimide ring [1]. DFT calculations confirmed that heteroatoms (N and O) of the phthalimide contribute to the HOMO, while carbon atoms dominate the LUMO [1]. Although CAS 1172694-14-2 was not directly measured in that study, the established structure-photophysical relationship indicates that its unique combination of N1-ethyl (pyrazole) and free phthalimide NH defines a distinct electronic environment. The N1-ethyl group is electron-donating (+I effect) relative to the unsubstituted L1 (pyrazole-H), which would be predicted to raise the HOMO energy and red-shift the emission maximum relative to the unsubstituted analog. The 2-methyl-phthalimide analog (CAS 1172284-01-3) would be expected to show altered emission due to the inductive effect of the N-methyl group on the phthalimide ring's electronic structure.

fluorescence photophysics DFT HOMO-LUMO chemical probe design

Recommended Application Scenarios for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1172694-14-2)


FANCM–RMI Protein-Protein Interaction Inhibitor Screening and DNA Repair Pathway Research

CAS 1172694-14-2 is directly relevant for follow-up studies on the FANCM–RMI interaction, having been screened in PubChem AID 1159607 (33 µM, fluorescence polarization assay) . Researchers investigating DNA crosslinking agent sensitization or alternative lengthening of telomeres (ALT) mechanisms may procure this compound as a structurally defined phthalimide-pyrazole probe with traceable HTS context. The compound serves as a chemotype distinct from the only well-characterized FANCM–RMI inhibitor PIP-199 (Mannich base, IC50 = 36 µM) [1], enabling orthogonal scaffold validation.

Structure-Activity Relationship (SAR) Studies on Pyrazole N1-Alkyl Chain Length

With its N1-ethyl group, this compound fills a specific position in matched molecular pair analyses alongside the N1-methyl and N1-H analogs. The calculated logP difference of approximately +0.5 units between methyl and ethyl provides a tool for probing lipophilicity-dependent effects on permeability, metabolic stability, and off-target binding in phthalimide-pyrazole series . Crystallographic evidence from the L1–L4 series confirms that pyrazole substituent identity dictates solid-state packing [1], making this compound valuable for crystallization and formulation studies.

Hydrogen-Bond-Dependent Target Engagement Studies

The free phthalimide NH (HBD count = 2) distinguishes CAS 1172694-14-2 from its 2-methyl analog (CAS 1172284-01-3, HBD count = 1) . This makes the compound suitable as a positive control for hydrogen-bond-dependent binding in biological targets where the phthalimide NH engages a backbone carbonyl or side-chain acceptor. The difference in HBD count also impacts aqueous solubility and LogD, relevant for both biochemical and cell-based assay design.

Fluorescent Probe Development Leveraging Phthalimide-Centered Emission

The phthalimide-pyrazole scaffold exhibits intrinsic fluorescence in DCM, MeCN, and DMSO, with emission arising from HOMO-LUMO transitions on the phthalimide ring . CAS 1172694-14-2, with its N1-ethyl substitution, provides a scaffold for developing environment-sensitive fluorescent probes for protein binding or cellular imaging, where the pyrazole substituent can be used to tune emission wavelength and intensity.

Quote Request

Request a Quote for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.